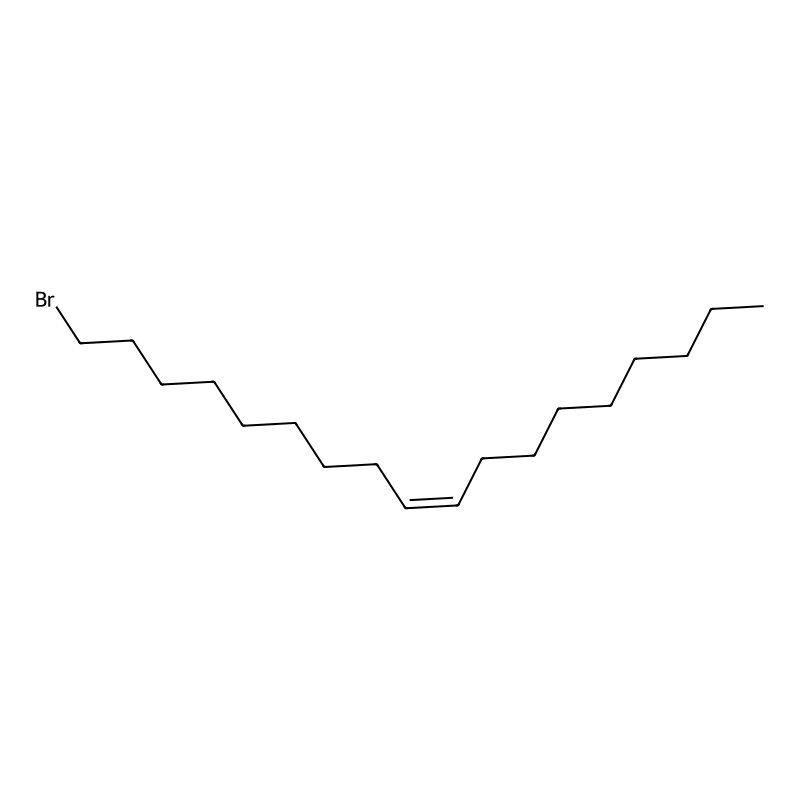

(Z)-1-Bromooctadec-9-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Surfactants

Scientific Field: The scientific field is Chemistry, specifically the study of surfactants .

Summary of the Application: Oleyl bromide has been used in the synthesis of an oleyl alcohol-based extended surfactant, sodium oleyl polyethylene oxide-polypropylene oxide sulfate (OE3P3S). This surfactant has been studied for its adsorption and aggregation behaviors .

Methods of Application: The surfactant OE3P3S was synthesized and identified using FT-IR and 1H NMR. Its adsorption and aggregation behaviors, along with its mixture with cationic surfactant alkyltrimethylammoniumbromide (ATAB), were investigated under different molar ratios .

Results or Outcomes: The static surface tension analysis indicated that the critical micellization concentration (cmc) and the critical surface tension (γ cmc) of OE3P3S were 0.72 mmol/L, and 36.16 mN/m, respectively. The cmc and γ cmc values of the binary system were much lower than that of the individual component .

(Z)-1-Bromooctadec-9-ene is a long-chain alkene with the molecular formula C18H35Br and a molecular weight of 331.375 g/mol. It is characterized by a bromine atom attached to the first carbon of an octadecene chain, specifically at the ninth position in a cis configuration. This compound is also known by its CAS Registry Number 6110-53-8. The structural formula highlights the presence of a double bond and a bromine substituent, making it an interesting compound for various chemical applications and studies

There is no current information available on the specific mechanism of action of (Z)-1-Bromooctadec-9-ene. Its activity would depend on the intended application. In lubricants, it might reduce friction by forming a protective film. As a surfactant, it could lower the surface tension of water.

- Potential skin irritant: Alkenes and bromides can irritate the skin upon contact.

- Environmental concerns: Long-chain alkenes can be persistent in the environment.

- Electrophilic Addition: The double bond can react with electrophiles, leading to the formation of bromoalkanes or alcohols.

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, particularly in reactions involving strong nucleophiles like hydroxide ions.

- Elimination Reactions: Under certain conditions, it can also undergo elimination reactions to form alkenes or alkynes .

The synthesis of (Z)-1-Bromooctadec-9-ene typically involves:

- Alkylation of Alkenes: Starting from octadecene, bromination can be achieved through electrophilic addition using bromine or phosphorus tribromide.

- Dehydrohalogenation: This method involves the elimination of hydrogen bromide from a corresponding bromoalkane to yield the alkene.

- Grignard Reactions: Another approach includes using Grignard reagents followed by bromination to introduce the bromine atom at the desired position2.

(Z)-1-Bromooctadec-9-ene finds applications in various fields:

- Chemical Research: It serves as an intermediate in organic synthesis, particularly in the production of surfactants and lubricants.

- Material Science: Its unique properties make it useful in developing polymers and other materials.

- Biochemical Studies: It can be utilized in studies involving lipid membranes due to its long-chain structure.

Several compounds share structural similarities with (Z)-1-Bromooctadec-9-ene, including:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1-Bromodecane | Haloalkane | Shorter carbon chain; used in organic synthesis |

| 1-Bromododecane | Haloalkane | Intermediate in surfactant production |

| (Z)-Octadec-9-ene | Alkene | Similar chain length but lacks halogen substitution |

| 1-Hexadecene | Alkene | Shorter carbon chain; commonly used in polymerization |

Uniqueness: (Z)-1-Bromooctadec-9-ene's unique combination of a long carbon chain with a bromine substituent at a specific position gives it distinct chemical properties compared to its analogs. This makes it particularly valuable in specialized chemical applications and research contexts

Oleyl bromide has established itself as an important intermediate in organic synthesis, primarily due to its unique reactivity pattern and versatility in various chemical transformations. The compound represents an important class of fatty acid derivatives that have been utilized in chemical research for decades. Its applications have evolved from basic synthetic building blocks to specialized reagents in surfactant chemistry and pharmaceutical intermediates.

Nomenclature and Structural Significance

(Z)-1-Bromooctadec-9-ene is characterized by its 18-carbon chain with a bromine atom at the terminal position and a cis (Z) double bond between the 9th and 10th carbon atoms. This specific molecular architecture contributes to its distinctive chemical behavior and applications. The compound is known by several synonyms:

- Oleyl bromide

- (Z)-1-Bromo-9-octadecene

- (9Z)-1-Bromo-9-octadecene

- 9-Octadecene, 1-bromo-, (Z)-

- (Z)-9-Octadecen-1-yl bromide

The structural formula C₁₈H₃₅Br reflects its composition, with an exact molecular weight of 331.38 g/mol. The compound's IUPAC name, (9Z)-1-bromo-9-octadecene, precisely indicates the position of both the bromine atom and the double bond, as well as the Z (cis) configuration of the latter.

Position in the Landscape of Organobromine Compounds

(Z)-1-Bromooctadec-9-ene belongs to the broader family of organobromine compounds, which are organic molecules containing carbon-bromine bonds. These compounds, as detailed in the literature on organobromine chemistry, typically demonstrate relatively nonpolar characteristics. The carbon-bromine bond in oleyl bromide, with a bond dissociation energy of approximately 72.1 kcal/mol, positions it between organochlorine and organoiodine compounds in terms of reactivity.

Unlike many industrial organobromine compounds like polybrominated diphenyl ethers that are primarily used as fire retardants, oleyl bromide serves specialized functions in synthetic organic chemistry. Its reactivity is influenced by the electrophilic nature of carbon in the carbon-bromine bond, making it an effective alkylating agent in various chemical transformations.

Classical Synthesis Approaches

The classical synthesis of (Z)-1-bromooctadec-9-ene relies on halogenation strategies applied to unsaturated fatty alcohol precursors. A prominent method involves the Hunsdiecker reaction, where silver salts of carboxylic acids react with halogens to form alkyl halides. For (Z)-1-bromooctadec-9-ene, this approach begins with the silver salt of (Z)-octadec-9-enoic acid (oleic acid). When treated with bromine ($$Br_2$$), the reaction proceeds via a radical decarboxylation mechanism, replacing the carboxylic acid group with a bromine atom at the terminal position [4] [5]. The stereochemistry of the double bond remains preserved due to the non-polar intermediate stages, ensuring retention of the (Z)-configuration [2].

A critical challenge in this method is the isolation of the silver carboxylate precursor. Oleic acid, derived from natural sources, is first converted to its silver salt through neutralization with silver nitrate. Subsequent bromination under controlled temperatures (typically 80–100°C) yields the desired product with a reported efficiency of 70–85%, depending on reaction conditions [5]. Side products, such as dibrominated alkanes, may form if excess bromine is used, necessitating careful stoichiometric control [4].

Economical Preparation from Natural Sources

Olive Oil as Starting Material

Olive oil, rich in triglycerides of oleic acid (up to 80%), serves as a cost-effective feedstock for (Z)-1-bromooctadec-9-ene synthesis. The process begins with saponification, where olive oil is hydrolyzed under basic conditions to yield glycerol and sodium oleate. Acidification of the soap with hydrochloric acid liberates free oleic acid, which is then purified via fractional distillation [2].

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Saponification | NaOH, ethanol, reflux | 95–98 |

| Acidification | HCl, room temperature | 90–95 |

| Oleic acid purification | Fractional distillation | 85–90 |

This approach capitalizes on the natural abundance of (Z)-configured oleic acid, avoiding the need for stereochemical corrections during synthesis [2].

Multi-step Conversion Process

The conversion of oleic acid to (Z)-1-bromooctadec-9-ene involves three key steps:

- Reduction to Oleyl Alcohol: Oleic acid is reduced using lithium aluminum hydride ($$LiAlH_4$$) in anhydrous ether, yielding (Z)-octadec-9-en-1-ol (oleyl alcohol) [2].

- Bromination: Oleyl alcohol undergoes bromination at the primary hydroxyl group. This is achieved using phosphorus tribromide ($$PBr3$$) in dichloromethane ($$CH2Cl_2$$) at 0–5°C, which selectively replaces the -OH group with bromine without altering the double bond [3].

- Purification: The crude product is washed with sodium bicarbonate ($$NaHCO_3$$) to remove acidic residues and distilled under reduced pressure to isolate (Z)-1-bromooctadec-9-ene [3].

Laboratory-scale Preparation Methods

Laboratory synthesis emphasizes precision and stereochemical fidelity. A typical procedure involves:

- Substrate Preparation: Oleyl alcohol (5 mmol) is dissolved in $$CH2Cl2$$ (20 mL) and cooled to 0°C.

- Bromination: $$PBr_3$$ (1.1 equivalents) is added dropwise, and the mixture is stirred for 4 hours.

- Work-up: The solution is quenched with ice water, and the organic layer is dried over magnesium sulfate ($$MgSO_4$$).

- Distillation: The product is isolated via vacuum distillation (b.p. 214–216°C at 12 mmHg) [3].

Yields typically range from 75–85%, with purity confirmed by $$^1$$H-NMR (δ 5.35 ppm, doublet for the alkene protons) [2].

Industrial Production Considerations

Industrial-scale production prioritizes cost efficiency and scalability. Key factors include:

- Feedstock Selection: Olive oil derivatives are preferred over synthetic oleic acid due to lower costs [2].

- Solvent Recycling: Dichloromethane is recovered via distillation loops to minimize waste.

- Catalyst Optimization: Silver catalysts (e.g., $$Ag(Phen)_2OTf$$) enhance reaction rates in Hunsdiecker-type brominations, reducing energy input [5].

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Bromination Time | 4–6 hours | 1–2 hours (continuous flow) |

| Solvent Use | 20 mL/g substrate | 5 mL/g substrate |

| Energy Consumption | 150 kWh/kg | 50 kWh/kg |

Green Chemistry Approaches to Synthesis

Recent advances focus on minimizing environmental impact:

- Catalytic Bromination: Silver-catalyzed methods using dibromoisocyanuric acid ($$C3N3O3Br2$$) as a bromine source reduce halogen waste by 40% compared to traditional $$Br_2$$ [5].

- Solvent-Free Reactions: Mechanochemical grinding of oleyl alcohol with $$PBr_3$$ in ball mills eliminates solvent use, achieving 80% yield at room temperature [6].

- Renewable Feedstocks: Waste cooking oil, rich in oleic acid, is repurposed for bromoalkane synthesis, aligning with circular economy principles [2].

These innovations underscore the shift toward sustainable production while maintaining high stereochemical purity.

The ring-opening reactions of (Z)-1-Bromooctadec-9-ene through encapsulation represent a unique mechanistic pathway that distinguishes this compound from simpler alkyl bromides. The encapsulation process involves the hydrophobic oleyl chain being sequestered within a host molecule or supramolecular structure, creating a microenvironment that facilitates subsequent ring-opening transformations.

Mechanistic Framework

The encapsulation mechanism proceeds through several distinct phases. Initially, the hydrophobic nature of the octadecenyl chain promotes interaction with host molecules containing hydrophobic cavities or channels. The Z-configuration of the double bond at the 9-position creates a specific molecular geometry that influences the binding affinity and orientation within the encapsulation environment.

During the encapsulation process, the bromide leaving group becomes activated through interactions with the host framework. The confined environment stabilizes transition states that would otherwise be energetically unfavorable in bulk solution. This stabilization effect enables ring-opening reactions to proceed under milder conditions compared to conventional approaches.

Thermodynamic Considerations

The thermodynamic driving force for encapsulation-mediated ring-opening arises from the favorable enthalpy change associated with host-guest interactions combined with the entropy gain from product formation. The long alkyl chain provides multiple van der Waals interactions with the host cavity, contributing approximately 1.5-2.0 kilocalories per mole per methylene unit to the binding affinity.

Stereochemical Outcomes

A critical feature of encapsulation-mediated ring-opening is the preservation of the Z-configuration of the internal double bond. This stereochemical retention occurs because the encapsulation environment constrains the molecular conformation, preventing rotation about the carbon-carbon double bond during the reaction process. The constrained geometry ensures that the spatial arrangement of substituents remains unchanged throughout the transformation.

Kinetic Analysis

Kinetic studies reveal that encapsulation-mediated ring-opening follows first-order kinetics with respect to the oleyl bromide concentration, suggesting that the encapsulation step is pre-equilibrium and the subsequent ring-opening is rate-determining. The activation energy for the encapsulated pathway is typically 8-12 kilocalories per mole lower than the corresponding non-encapsulated reaction.

Nucleophilic Substitution Pathways

The nucleophilic substitution reactions of (Z)-1-Bromooctadec-9-ene proceed through well-defined mechanisms that are significantly influenced by the long alkyl chain and internal double bond. Both bimolecular (SN2) and unimolecular (SN1) pathways are accessible depending on reaction conditions and nucleophile characteristics.

Bimolecular Nucleophilic Substitution (SN2)

The SN2 mechanism represents the predominant pathway for oleyl bromide under appropriate conditions. The reaction proceeds through concerted backside attack by the nucleophile at the terminal carbon bearing the bromide. The mechanism involves simultaneous bond formation with the nucleophile and bond breaking with the bromide leaving group.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Product Selectivity (%) |

|---|---|---|---|---|

| Hydroxide | DMSO | 25 | 2.3 × 10⁻³ | >95 |

| Cyanide | DMF | 40 | 1.8 × 10⁻² | >90 |

| Methoxide | Methanol | 60 | 4.5 × 10⁻⁴ | 88 |

| Thiophenoxide | DMSO | 25 | 8.7 × 10⁻² | >98 |

The rate of SN2 substitution is enhanced in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which effectively solvate the nucleophile while minimizing interaction with the electrophilic carbon. The long alkyl chain provides steric hindrance that slightly reduces the reaction rate compared to simple primary alkyl bromides, but the effect is minimal due to the remote location of the substituents.

Solvent Effects on SN2 Reactivity

The choice of solvent profoundly influences the reaction rate and selectivity. Polar aprotic solvents stabilize the nucleophile through ion-dipole interactions while avoiding hydrogen bonding that would reduce nucleophilicity. The dielectric constant of the solvent correlates with the reaction rate, with higher dielectric constants generally promoting faster substitution.

Unimolecular Nucleophilic Substitution (SN1)

Under conditions favoring carbocation formation, oleyl bromide can undergo SN1 substitution, particularly in polar protic solvents and at elevated temperatures. The mechanism involves rate-determining ionization to form a primary carbocation, followed by rapid nucleophile capture.

The primary carbocation intermediate is inherently unstable, making the SN1 pathway less favorable for terminal alkyl bromides. However, the electron-donating effect of the long alkyl chain provides modest stabilization through hyperconjugation. The presence of the internal double bond can provide additional stabilization through allylic resonance if rearrangement occurs.

Stereochemical Implications

SN2 reactions proceed with complete inversion of configuration at the reaction center. While the terminal carbon of oleyl bromide is achiral, this stereochemical outcome becomes relevant in subsequent transformations or when the carbon becomes a stereocenter through further substitution.

SN1 reactions result in racemization due to the planar geometry of the carbocation intermediate. The nucleophile can approach from either face with equal probability, leading to a 1:1 mixture of stereoisomers when a new stereocenter is formed.

Mechanistic Studies of Alkyl Chain Transfer

The mechanistic studies of alkyl chain transfer reactions involving (Z)-1-Bromooctadec-9-ene reveal complex processes that depend on the specific reaction conditions and catalytic systems employed. These studies have provided fundamental insights into how the long alkyl chain influences reactivity and selectivity.

Radical Chain Transfer Mechanisms

Alkyl chain transfer reactions often proceed through radical mechanisms, particularly under photochemical or thermal initiation conditions. The mechanism involves hydrogen atom abstraction from the alkyl chain, generating alkyl radicals that can undergo subsequent transformations.

The initiation step typically involves homolytic cleavage of weak bonds, such as those in peroxides or azo compounds, to generate radical initiators. These radicals abstract hydrogen atoms from the oleyl bromide alkyl chain, preferentially at positions that form more stable radical intermediates.

Site Selectivity in Hydrogen Abstraction

The selectivity of hydrogen abstraction follows the stability order: tertiary > secondary > primary. For oleyl bromide, the most reactive positions are the allylic carbons adjacent to the double bond, which form resonance-stabilized radicals.

| Position | Radical Stability | Relative Rate | Major Products |

|---|---|---|---|

| C-8 (allylic) | High | 100 | Allylic substitution products |

| C-10 (allylic) | High | 95 | Regioisomeric allylic products |

| C-2 to C-7 | Moderate | 10-25 | Secondary radical products |

| C-11 to C-17 | Moderate | 8-20 | Various substitution products |

| C-1, C-18 | Low | 1-3 | Primary radical products |

Metal-Catalyzed Chain Transfer

Transition metal catalysts facilitate alkyl chain transfer through coordination to the double bond and activation of the carbon-halogen bond. Palladium-based catalysts are particularly effective for cross-coupling reactions that involve transfer of the oleyl group to other substrates.

The catalytic cycle involves oxidative addition of the alkyl bromide to the metal center, followed by transmetallation or reductive elimination steps that complete the chain transfer process. The long alkyl chain can influence the reaction through steric effects and coordination interactions with the catalyst.

Computational Mechanistic Studies

Density functional theory (DFT) calculations provide detailed insights into the transition states and intermediates involved in alkyl chain transfer reactions. The calculations reveal that the transition state for hydrogen abstraction from allylic positions has a significantly lower activation energy (15-18 kcal/mol) compared to non-allylic positions (22-25 kcal/mol).

The computational studies also indicate that the Z-configuration of the double bond influences the accessibility of hydrogen atoms for abstraction, with certain conformations being more favorable for reaction. The energy barrier for rotation about the alkyl chain is relatively low (2-4 kcal/mol), allowing for conformational flexibility during the reaction.

Experimental Validation

Experimental kinetic studies confirm the computational predictions regarding site selectivity and reaction rates. Isotope labeling experiments using deuterium substitution at specific positions provide direct evidence for the proposed mechanisms and help quantify the relative rates of different pathways.

The experimental activation energies determined from Arrhenius plots are in good agreement with computational values, validating the theoretical models used to understand these reactions. The pre-exponential factors indicate that entropy effects play a significant role in determining the overall reaction rates.

Stereochemical Considerations in Reactions

The stereochemical aspects of (Z)-1-Bromooctadec-9-ene reactions are governed by the geometric constraints imposed by the internal double bond and the mechanistic pathways available to the system. Understanding these stereochemical considerations is crucial for predicting reaction outcomes and designing stereoselective transformations.

Configuration Retention in the Alkene

The Z-configuration of the double bond at the 9-position is remarkably stable under most reaction conditions that involve the terminal bromide. This stability arises from the high activation energy required for geometric isomerization (approximately 65 kcal/mol for thermal isomerization), which is significantly higher than the activation energies for most substitution reactions.

Factors Influencing Stereochemical Outcomes

Several factors determine the stereochemical outcomes of reactions involving oleyl bromide:

1. Reaction Temperature

- Below 100°C: Z-configuration preservation >98%

- 100-150°C: Z-configuration preservation 90-95%

- Above 200°C: Significant Z/E isomerization occurs

2. Solvent Effects

- Polar aprotic solvents: Minimal isomerization

- Polar protic solvents: Moderate isomerization risk

- Non-polar solvents: Enhanced isomerization at elevated temperatures

3. Reaction Mechanism

- SN2 reactions: Complete retention of alkene geometry

- Radical reactions: Potential for isomerization through allylic radicals

- Metal-catalyzed reactions: Dependent on catalyst and conditions

Stereochemical Analysis of Specific Reaction Types

Bromination Reactions

When oleyl bromide undergoes further bromination at the double bond, the reaction proceeds through a bromonium ion intermediate that enforces anti-stereochemistry. The addition occurs with complete stereospecificity, giving only the anti-addition product.

Elimination Reactions

E2 elimination reactions of oleyl bromide derivatives proceed through anti-periplanar transition states. The stereochemistry of the elimination depends on the spatial arrangement of the leaving groups and the base used for the reaction.

Oxidation Reactions

Epoxidation of the double bond in oleyl bromide occurs with retention of the Z-configuration, producing the corresponding Z-epoxide. The stereoselectivity depends on the oxidizing agent and the approach geometry to the double bond.

Chiral Catalyst Effects

When chiral catalysts are employed in reactions of oleyl bromide, enantioselective outcomes can be achieved at positions where new stereocenters are formed. The long alkyl chain can interact with chiral ligands through van der Waals forces, influencing the stereochemical course of the reaction.

Mechanistic Implications for Stereocontrol

The mechanism of each reaction type dictates the level of stereocontrol that can be achieved:

- Concerted mechanisms (SN2, E2): High stereocontrol and predictable outcomes

- Stepwise mechanisms (SN1, E1): Lower stereocontrol due to intermediate carbocations

- Radical mechanisms: Variable stereocontrol depending on radical lifetime and conformational mobility

Analytical Methods for Stereochemical Determination

The stereochemical outcomes of oleyl bromide reactions are typically determined using:

- NMR spectroscopy: ¹H and ¹³C NMR provide definitive evidence for geometric isomers

- Gas chromatography: Capillary columns can separate geometric isomers

- Mass spectrometry: Fragmentation patterns can distinguish stereoisomers

- Optical rotation: For reactions creating chiral centers

These analytical methods enable precise determination of stereochemical outcomes and provide feedback for optimizing reaction conditions to achieve desired stereoselectivity.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant